Azido-PEG3-C6-Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG3-C6-Cl is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido-PEG3-C6-Cl is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG-based structure. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to form a PEG-based intermediate.
Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide group.
Chlorination: The final step involves the chlorination of the azido-PEG intermediate to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG3-C6-Cl undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the formation of a triazole ring without the need for a copper catalyst, using strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are useful in various applications, including bioconjugation and drug development .
Wissenschaftliche Forschungsanwendungen
Azido-PEG3-C6-Cl has a wide range of applications in scientific research:
Wirkmechanismus
Azido-PEG3-C6-Cl exerts its effects through its azide group, which participates in click chemistry reactions. In the context of PROTACs, the compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG2-C6-Cl: Another PEG-based linker used in PROTAC synthesis, with a shorter PEG chain.
Azido-PEG4-C6-Cl: Similar to Azido-PEG3-C6-Cl but with a longer PEG chain, offering different solubility and reactivity properties.
Uniqueness
This compound is unique due to its specific PEG chain length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise molecular architecture and efficient click chemistry reactions .
Eigenschaften
Molekularformel |
C12H24ClN3O3 |
---|---|
Molekulargewicht |
293.79 g/mol |
IUPAC-Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-6-chlorohexane |
InChI |
InChI=1S/C12H24ClN3O3/c13-5-3-1-2-4-7-17-9-11-19-12-10-18-8-6-15-16-14/h1-12H2 |
InChI-Schlüssel |
LRKXYBSEUKVYAX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCl)CCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.